N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide
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Description
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like rna-dependent rna polymerase and PDE5A1 guanosine cyclic monophosphate (cGMP) hydrolysing activity .
Mode of Action
Based on the targets of similar compounds, it may interact with its targets by binding to the active site, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Similar compounds have been known to affect the cgmp pathway and the RNA replication process of Hepatitis C virus .
Pharmacokinetics
Similar compounds have been known to be orally bioactive .
Result of Action
Similar compounds have been known to exhibit antitumor, trypanocidal, dna binding properties , and inhibit cellular cGMP efflux .
Biochemical Analysis
Biochemical Properties
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that are crucial for cell growth and differentiation . Additionally, this compound binds to specific receptors on the cell surface, modulating their activity and downstream signaling events.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins . Furthermore, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. For instance, the compound may inhibit a kinase by occupying its active site, preventing substrate binding and subsequent phosphorylation events . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. In vivo studies have also indicated that the compound can have lasting effects on tissue function and integrity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily exert its therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects may become apparent, including hepatotoxicity, nephrotoxicity, or other organ-specific toxicities. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For example, cytochrome P450 enzymes may metabolize the compound into various metabolites, which can then be excreted via the renal or hepatic routes . The compound’s effects on metabolic flux and metabolite levels can also be significant, potentially altering the concentrations of key intermediates and end products in metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments . The compound’s localization and accumulation can influence its activity and function, with higher concentrations potentially leading to more pronounced biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence apoptotic pathways. Understanding the subcellular localization of the compound can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-3-9-25-19-16(11-15-10-13(2)6-7-17(15)22-19)18(24-25)23-20(26)14-5-4-8-21-12-14/h4-8,10-12H,3,9H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLOYEGUQBQGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.